1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-
Description
Discovery and Nomenclature Evolution
The compound 1,2-propanediamine, N-tetrahydrofurfuryl-2-methyl- (CAS 73972-41-5) was first documented in chemical databases in August 2005. Its systematic IUPAC name, 2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine , reflects its structural features: a propane backbone with two amine groups and a tetrahydrofurfuryl substituent. Early synonyms included N-tetrahydrofurfuryl-2-methyl-1,2-propanediamine and (2-amino-2-methylpropyl)[(oxolan-2-yl)methyl]amine, which emphasized its functional groups.
The evolution of its nomenclature parallels advancements in IUPAC guidelines for branched amines and cyclic ethers. The "tetrahydrofurfuryl" prefix originates from the hydrogenated furan ring system, while "2-methyl" specifies the propane backbone substitution. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₂₀N₂O | |
| Molecular weight | 172.27 g/mol | |
| SMILES | CC(C)(CNCC1CCCO1)N | |
| InChIKey | QAGXIKTUAIFBTD-UHFFFAOYSA-N |
Position in Organic Chemistry Classification
This compound belongs to two critical organic classes:
- Diamines : Characterized by two amine groups on adjacent carbons, akin to 1,2-propanediamine (propylenediamine).
- Tetrahydrofuran derivatives : The tetrahydrofurfuryl group confers ether functionality and stereochemical complexity.
Structurally, it combines:
- A primary amine at C1
- A secondary amine at C2, substituted with a methyl group and tetrahydrofurfuryl moiety
This hybrid structure enables unique reactivity, bridging aliphatic amine chemistry and cyclic ether interactions. Comparative analysis with simpler diamines reveals enhanced steric hindrance and hydrogen-bonding capacity due to the tetrahydrofuran ring.
Historical Applications and Research Trajectory
Early research focused on its role as a crosslinking agent in polyurethanes and epoxy resins. The tetrahydrofurfuryl group improves solubility in hydrophobic matrices while the amines facilitate covalent network formation. For example:
- In epoxy curing systems, it accelerates crosslinking at 60–150°C while maintaining low viscosity.
- Patent literature highlights its use in elastomer synthesis, where it modifies polymerization kinetics.
Recent studies explore catalytic applications. The compound’s bifunctional amine sites show promise in asymmetric Mannich reactions , where intramolecular hydrogen bonding tunes enantioselectivity. Additionally, its derivatization into Schiff bases has been investigated for metal coordination chemistry.
Properties
IUPAC Name |
2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGXIKTUAIFBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995196 | |
| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73972-41-5 | |
| Record name | 1,2-Propanediamine, 2-methyl-N-(tetrahydrofurfuryl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- typically involves the reaction of 1,2-propanediamine with tetrahydrofurfuryl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Coordination Chemistry and Ligand Behavior
The compound’s amine groups enable it to act as a bidentate ligand in coordination complexes. Similar diamines (e.g., 1,2-diaminopropane) form stable complexes with transition metals like Co, Ni, and Cu .
Example Reaction: Key Factors:
- The tetrahydrofurfuryl group may introduce steric hindrance, affecting ligand geometry.
- Potential applications in catalysis or material science .
Condensation and Schiff Base Formation
Primary amines react with carbonyl compounds (aldehydes/ketones) to form Schiff bases . This reaction is critical in synthesizing imines for pharmaceutical intermediates.
Example Reaction: Conditions:
Carbamate and Urea Formation with CO₂
Diamines react with CO₂ to form carbamates or ureas, relevant to carbon capture technologies. The tetrahydrofurfuryl group may enhance solubility in polar solvents.
Example Reaction: Notes:
Alkylation and Acylation Reactions
The secondary amine group can undergo alkylation or acylation, modifying the compound’s properties.
Example Reactions:
- Alkylation:
- Acylation:
Conditions:
Acid-Base Reactions
The compound forms ammonium salts with acids, useful in ionic liquid synthesis or drug formulation.
Example Reaction: Applications:
Scientific Research Applications
Medicinal Chemistry
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- has been investigated for its potential therapeutic applications. Its structure allows it to act as a bidentate ligand in coordination chemistry, which can be crucial for drug design and development.
- Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to form complexes with metal ions enhances its potential as a therapeutic agent against various cancers.
Polymer Science
The compound is utilized in the synthesis of polyurethanes and other polymeric materials due to its amine functionality, which can react with isocyanates to form urethane linkages.
- Case Study: Synthesis of Biodegradable Polymers
Research has shown that incorporating 1,2-propanediamine, N-tetrahydrofurfuryl-2-methyl- into polymer formulations can improve mechanical properties and biodegradability. This application is particularly relevant for developing sustainable materials for packaging and other uses.
Chemical Intermediates
This compound serves as a versatile intermediate in organic synthesis. It can be used to produce various derivatives that find applications in agrochemicals and pharmaceuticals.
- Case Study: Synthesis of Agrochemicals
Investigations into the use of this diamine as a precursor for synthesizing novel agrochemicals have shown promising results in enhancing crop protection efficacy while reducing environmental impact.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Simple Diamines
1,2-Propanediamine (C₃H₁₀N₂)
- Molecular Weight : 74.12 g/mol (simpler structure without substituents) .
- Solubility : Highly soluble in water and alcohols due to unhindered amine groups.
- Applications : Used as a chelating agent and crosslinker in epoxy resins.
- Reactivity : More reactive in nucleophilic substitutions compared to substituted derivatives due to lower steric hindrance.
1,3-Propanediamine (C₃H₁₀N₂)
- Molecular Weight : 74.12 g/mol (isomeric difference in amine positioning).
- Solubility : Similar to 1,2-propanediamine but exhibits different coordination chemistry in metal complexes .
- Key Difference : The THF-substituted derivative has reduced water solubility but improved stability in organic matrices due to the hydrophobic THF group.
Table 1: Physical Properties of Simple Diamines vs. THF-Substituted Derivative
| Compound | Molecular Weight (g/mol) | Water Solubility | Key Functional Groups |
|---|---|---|---|
| 1,2-Propanediamine | 74.12 | High | Two primary amines |
| N-Tetrahydrofurfuryl-2-Methyl-1,2-Propanediamine | ~180–200 (estimated) | Moderate | THF ring, secondary amine |
Comparison with Tetrahydrofurfuryl Derivatives
Tetrahydrofurfuryl Acrylate (C₈H₁₂O₃)
- Molecular Weight : 156.18 g/mol .
- Structure : Contains an acrylate ester linked to a THF group.
- Applications : Used in UV-curable coatings and adhesives.
- Contrast : Unlike the diamine, this compound lacks amine functionality, limiting its utility in coordination chemistry but enhancing polymerization reactivity .
Tetrahydrofurfuryl Methacrylate
- Key Difference : The methacrylate group increases steric hindrance and thermal stability compared to acrylates.
Comparison with Aromatic Substituted Diamines
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Combines a thiophene ring with a methylamino-propanol backbone .
- Reactivity: Aromatic rings enable π-π interactions in drug molecules but reduce solubility in nonpolar solvents.
- Contrast : The THF group in the target compound provides oxygen-mediated hydrogen bonding, enhancing solubility in alcohols compared to thiophene derivatives .
Biological Activity
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- (CAS No. 73972-41-5) is a chemical compound characterized by a propanediamine backbone with tetrahydrofurfuryl and methyl groups. Its unique structure makes it a subject of interest in various scientific fields, particularly in biological and medicinal research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula : C9H20N2O
- Molecular Weight : 172.27 g/mol
- Structure : The compound features a propanediamine core with functional groups that enhance its reactivity and biological interactions.
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- exhibits several biological activities through various mechanisms:
- Enzyme Interaction : The compound acts as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially useful in combating infections.
- Cell Signaling Modulation : It can influence cellular signaling pathways by interacting with receptors and altering gene expression.
Biological Activity Overview
The biological activity of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various pathogens; further studies needed. |
| Enzyme Modulation | Influences enzyme activity linked to metabolic processes. |
| Cell Growth Regulation | May impact cell proliferation and differentiation through signaling pathways. |
Case Studies
Several studies have explored the biological implications of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-. Below are notable findings:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of the compound against common bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
-
Enzyme Interaction Analysis :
- Research focused on the interaction between 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- and specific enzymes involved in metabolic pathways. The compound was found to enhance the activity of certain enzymes while inhibiting others, indicating its role as a modulator in biochemical reactions .
-
Cell Proliferation Study :
- In vitro experiments demonstrated that treatment with this compound influenced the proliferation rates of cultured human cells. The findings suggested that it may promote cell growth under certain conditions while exerting cytotoxic effects at higher concentrations .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1,2-Diaminopropane | Lacks tetrahydrofurfuryl group; simpler structure | Limited biological activity compared to target compound |
| Tetrahydrofurfurylamine | Contains tetrahydrofurfuryl group; lacks propanediamine core | Moderate enzyme modulation capabilities |
| 2-Methyl-1,2-propanediamine | Similar backbone but lacks tetrahydrofurfuryl group | Limited applications in enzyme interactions |
Q & A
Q. Table 1: NIST Retention Indices for 1,2-Propanediamine
| Column Type | Temperature (°C) | Retention Index |
|---|---|---|
| PEG-2000 (polar) | 150 | 890–910 |
| Non-polar | 200 | 750–770 |
Basic: What safety protocols are critical for handling 1,2-propanediamine?
Answer:
- Storage: Keep at 0–6°C in airtight containers, labeled with hazard codes (e.g., UN 2258) .
- PPE: Use nitrile gloves, goggles, and fume hoods due to corrosive and respiratory hazards.
- Spill Management: Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).
Advanced: How do computational methods resolve conformational dynamics of 1,2-propanediamine?
Answer:
- Force Field Simulations (CFF/PCILO): Model rotational barriers around C-N bonds to predict stable conformers (e.g., gauche vs. anti configurations).
- ab initio Methods: Calculate energy minima at the HF/6-31G* level, validating with experimental IR/Raman spectra. For derivatives, include solvent effects via COSMO models .
Advanced: What challenges arise in interpreting conflicting thermodynamic data for 1,2-propanediamine?
Answer:
Discrepancies in reported ΔfH° values (e.g., −53.60 ± 0.46 kJ/mol vs. older studies) often stem from:
- Measurement Techniques: Bomb calorimetry (solid/liquid) vs. gas-phase spectroscopy.
- Sample Purity: Trace moisture or side products skew results. Validate via Karl Fischer titration and GC-MS.
- Reference Standards: Cross-check against NIST’s Certified Reference Materials.
Advanced: How does ionic strength influence acid-base speciation of 1,2-propanediamine?
Answer:
- Methodology: Perform potentiometric titrations at varying ionic strengths (adjusted with KCl). Use the Davies equation to calculate activity coefficients.
- Key Finding: At high ionic strength (I > 0.5 M), the monoprotonated form dominates due to charge shielding, shifting pKa values by up to 0.3 units .
Q. Table 2: Speciation of 1,2-Propanediamine at pH 9.0
| Ionic Strength (M) | % Unprotonated | % Monoprotonated | % Diprotonated |
|---|---|---|---|
| 0.1 | 45 | 50 | 5 |
| 0.5 | 30 | 65 | 5 |
Advanced: What catalytic applications exist for 1,2-propanediamine in polymer synthesis?
Answer:
1,2-PDA serves as a precursor for polyalkylene-polyamines via condensation with ethylene dichloride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
